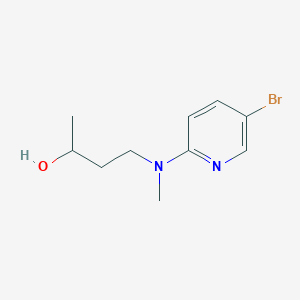
4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol is a chemical compound with the molecular formula C10H15BrN2O and a molecular weight of 259.14 g/mol . This compound is characterized by the presence of a bromopyridine moiety, which is a pyridine ring substituted with a bromine atom, and a butanol chain attached to an amino group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol typically involves the reaction of 5-bromopyridine with an appropriate amine and butanol derivative. One common method includes the following steps:
Bromination: The starting material, pyridine, is brominated using bromine or a bromine source to yield 5-bromopyridine.
Amination: 5-bromopyridine is then reacted with a methylamine derivative under controlled conditions to form the intermediate 5-bromopyridin-2-yl(methyl)amine.
Alcohol Addition: The intermediate is further reacted with a butanol derivative, such as butan-2-ol, under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Mecanismo De Acción
The mechanism of action of 4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine: A simpler analog with a bromine atom on the pyridine ring.
4-Amino-2-methylbutan-2-ol: A related compound with a similar butanol chain but different substituents on the pyridine ring.
Uniqueness
4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research .
Propiedades
Fórmula molecular |
C10H15BrN2O |
|---|---|
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
4-[(5-bromopyridin-2-yl)-methylamino]butan-2-ol |
InChI |
InChI=1S/C10H15BrN2O/c1-8(14)5-6-13(2)10-4-3-9(11)7-12-10/h3-4,7-8,14H,5-6H2,1-2H3 |
Clave InChI |
QFVSOUUVITYYDO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN(C)C1=NC=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


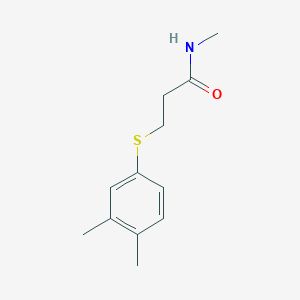
![n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14910638.png)
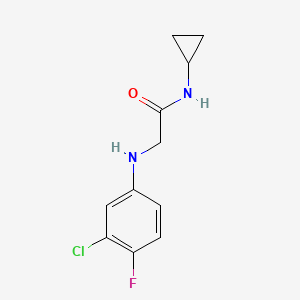
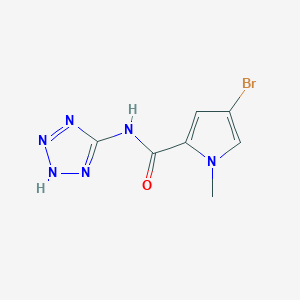
![N'-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14910661.png)
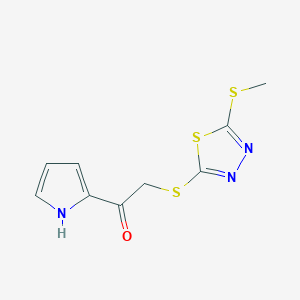
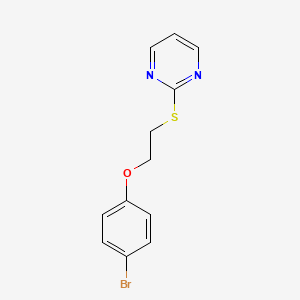
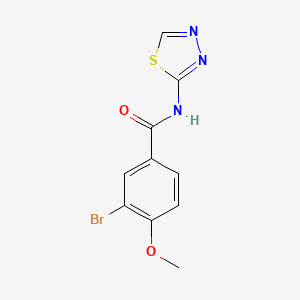
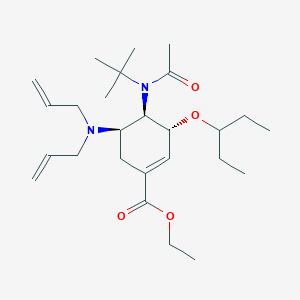
![6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)
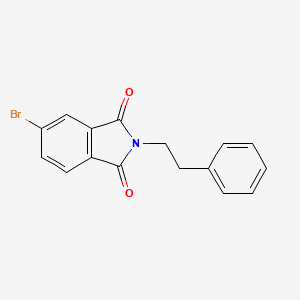
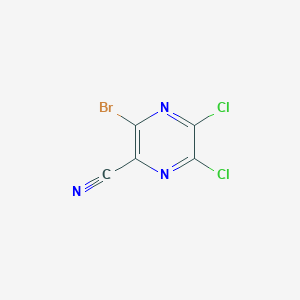
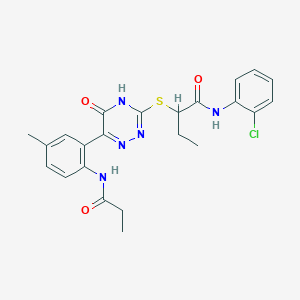
![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B14910703.png)
